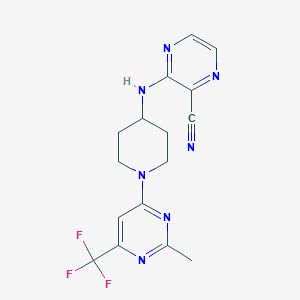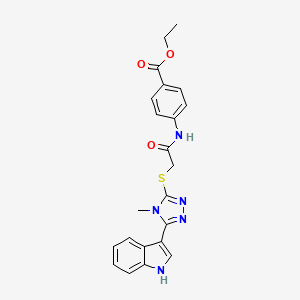![molecular formula C19H23ClN4O3S B2415698 Chlorhydrate de N-(benzo[d]thiazol-2-yl)-5-méthyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide CAS No. 1216923-83-9](/img/structure/B2415698.png)
Chlorhydrate de N-(benzo[d]thiazol-2-yl)-5-méthyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride” is a compound that contains a benzothiazole unit . Benzothiazole derivatives have been found to exhibit a wide range of biological and medicinal activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit potent cytotoxicity . They can interact with DNA and strongly inhibit topoisomerase I (Topo I) .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique
- Antiprolifération in vitro : Des études ont évalué la cytotoxicité de ce composé sur des lignées cellulaires cancéreuses humaines telles que MGC-803, HepG-2, T24 et NCI-H460. Il a démontré des effets antiprolifératifs puissants .
- Inhibition de la COX-1 : Bien que faible, ce composé a montré une activité inhibitrice de la COX-1. Des comparaisons avec des médicaments de référence standard tels que l'indométhacine et le diclofénac fournissent des informations sur son potentiel anti-inflammatoire .
- Développements synthétiques : Enquêter sur sa synthèse et évaluer son activité in vitro et in vivo contre Mycobacterium tuberculosis. Comparer ses concentrations inhibitrices avec des médicaments antituberculeux standard .
- Structures cristallines : Analyser les structures cristallines d'amides apparentées contenant des substituants N-benzo[d]thiazole. Enquêter sur leurs motifs de liaison hydrogène, leurs conformations moléculaires et leur agrégation supramoléculaire .
- Complexes de ruthénium : Explorer les réactions avec des précurseurs de ruthénium pour former des complexes organo-carboxamide de ruthénium. Enquêter sur leurs propriétés et leurs applications potentielles en catalyse ou en science des matériaux .
Potentiel anticancéreux
Activité anti-inflammatoire
Propriétés antituberculeuses
Chimie supramoléculaire
Chimie organométallique
Mécanisme D'action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, leading to the death of the bacteria.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to a weakened cell wall and ultimately, the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, potentially leading to the resolution of a tuberculosis infection.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
They have been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.ClH/c1-14-13-16(21-26-14)18(24)23(8-4-7-22-9-11-25-12-10-22)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-6,13H,4,7-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQNTHUPNZAFDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)


![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)

![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)


![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)


![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)


